molecular formula C5H6ClN3 B1439264 4-Chloro-2-methylpyrimidin-5-amine CAS No. 20090-59-9

4-Chloro-2-methylpyrimidin-5-amine

Cat. No. B1439264
CAS RN: 20090-59-9
M. Wt: 143.57 g/mol
InChI Key: OJDZCCVMFJMXDO-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidin-5-amine is a chemical compound with the CAS Number: 20090-59-9 . It has a molecular weight of 143.58 and its IUPAC name is 4-chloro-2-methyl-5-pyrimidinamine .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-methylpyrimidin-5-amine is C5H6ClN3 . The InChI Code is 1S/C5H6ClN3/c1-3-8-2-4(7)5(6)9-3/h2H,7H2,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-2-methylpyrimidin-5-amine is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, specific information about its boiling point, melting point, and density was not found.

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : Pyrimidines, including 4-Chloro-2-methylpyrimidin-5-amine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Crystallography

  • Summary of the Application : The crystal structure of compounds containing 4-Chloro-2-methylpyrimidin-5-amine has been studied .
  • Methods of Application : The crystal was synthesized by adding an ethanol solution of 5-chlorosalicylaldehyde to an ethanol solution of 2-amino-5-methylpyridine . The solution was stirred for 1 hour to give a clear orange solution, which was allowed to evaporate slowly in air at room temperature .
  • Results or Outcomes : After 7 days, orange prism-shaped crystals of the title compound were formed at the bottom of the vessel . The crystal structure was then analyzed .

In addition, 4-Chloro-2-methylpyrimidin-5-amine is a chemical reagent used in the synthesis of various pharmaceutical compounds . It’s also used in the preparation of other complex organic molecules in chemical research .

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

  • Summary of the Application : Pyrimido[4,5-d]pyrimidines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive .
  • Methods of Application : Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .
  • Results or Outcomes : The synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines was successful .

Antitubercular Agents

  • Summary of the Application : Compounds with pyrrolo[2,3-d]pyrimidine moiety have broad biological applications such as antibacterial, antifungal, anti-inflammatory, anti-cancer, anti-folate, antiviral, and anti-mycobacterial activities .
  • Methods of Application : The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives were described, providing insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .
  • Results or Outcomes : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

4-chloro-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-8-2-4(7)5(6)9-3/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDZCCVMFJMXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663976
Record name 4-Chloro-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpyrimidin-5-amine

CAS RN

20090-59-9
Record name 4-Chloro-2-methyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20090-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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